molecular formula C11H11N3O3S B12813785 Saccharin 1-methylimidazole (SMI)

Saccharin 1-methylimidazole (SMI)

Cat. No.: B12813785
M. Wt: 265.29 g/mol
InChI Key: DMSNKRPEUQVMNF-UHFFFAOYSA-N
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Description

Saccharin 1-methylimidazole is a compound that serves as a general-purpose activator for DNA and RNA synthesis. It is known for its excellent performance characteristics in oligonucleotide synthesis, making it a valuable tool in molecular biology and biochemistry .

Preparation Methods

Saccharin 1-methylimidazole can be synthesized through various methods. One common approach involves the acid-catalyzed methylation of imidazole by methanol. Another method is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods typically involve these synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Saccharin 1-methylimidazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Saccharin 1-methylimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of saccharin 1-methylimidazole involves the formation of an activated intermediate that is an adduct of saccharin with bonding to phosphorus through the carbonyl oxygen atom of saccharin. This activation facilitates the phosphoramidite coupling reaction, which is essential for the synthesis of DNA and RNA oligonucleotides .

Comparison with Similar Compounds

Saccharin 1-methylimidazole can be compared with other similar compounds, such as:

Saccharin 1-methylimidazole is unique due to its balanced properties, making it an effective general-purpose activator for both DNA and RNA synthesis.

Biological Activity

Saccharin 1-methylimidazole (SMI) is a compound that has garnered attention for its role as an activator in DNA and RNA synthesis. This article delves into the biological activity of SMI, summarizing its chemical properties, mechanisms of action, and relevant research findings.

SMI is the saccharin salt of 1-methylimidazole, with the chemical formula C11H11N3O3SC_{11}H_{11}N_{3}O_{3}S and a molecular weight of 265.29 g/mol. It is soluble in dimethyl sulfoxide (DMSO) and is typically stored at -20°C. The structural representation can be described as follows:

  • Chemical Name : 1-methyl-1H-imidazol-1-ium benzo[d]isothiazol-3-olate 1,1-dioxide
  • CAS Number : 482333-74-4

SMI functions primarily as a general-purpose activator for oligonucleotide synthesis. Its effectiveness stems from its ability to enhance the coupling efficiency (CE) during DNA and RNA synthesis processes. The mechanism involves acting as a proton donor, which facilitates nucleophilic attack during the synthesis reactions.

Biological Activity in DNA and RNA Synthesis

Research has demonstrated that SMI significantly improves the efficiency of DNA and RNA synthesis. A study evaluating various coupling times indicated that:

ActivatorType CouplingCoupling Efficiency (CE) (%)
SMI TBDMS RNA3 min.97.3
SMI TBDMS RNA6 min.97.8
SMI TBDMS RNA12 min.97.8
ETT TBDMS RNA6 min.97.1
SMI DNA30 sec.99.6
TET DNA30 sec.99.5

These results highlight that SMI outperforms other activators like ETT and tetrazole in terms of coupling efficiency, particularly in RNA synthesis where longer coupling times yield even better results .

In Vitro Studies

In vitro studies have shown that SMI effectively promotes both DNA and RNA synthesis, demonstrating high coupling efficiencies across various conditions. For instance, using TBDMS phosphoramidites, optimal performance was observed at a coupling time of six minutes, where SMI exhibited superior results compared to traditional activators .

In Vivo Studies and Clinical Applications

Currently, there are no reported in vivo studies or clinical applications involving SMI. Most research has focused on its efficacy in vitro, particularly in synthetic applications rather than therapeutic uses .

Case Studies and Research Findings

Several studies have explored the biological effects of saccharin and its derivatives, including:

  • Carcinogenicity Studies : Research on sodium saccharin has shown mixed results regarding its carcinogenic potential, particularly concerning bladder tumors in animal models . However, specific studies on SMI's carcinogenicity are lacking.
  • Mutagenicity : While sodium saccharin has been implicated in mutagenic activity under certain conditions, there is no conclusive evidence regarding SMI's mutagenic properties .
  • Biodegradability : Investigations into the biodegradability of imidazolium ionic liquids suggest that compounds like SMI could potentially exhibit enhanced biodegradability when paired with specific ions .

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-olate;1-methyl-1H-imidazol-1-ium

InChI

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3

InChI Key

DMSNKRPEUQVMNF-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CN=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]

Origin of Product

United States

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